

An In-depth Technical Guide to N,N-Diethylglycine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diethylglycine**

Cat. No.: **B167607**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-**Diethylglycine** (DEG), a versatile amino acid derivative with significant applications in pharmaceutical and biochemical research. This document details its chemical properties, synthesis, and its role in biological systems, particularly its interaction with neuronal glycine transporters and receptors.

Core Properties of N,N-Diethylglycine

N,N-**Diethylglycine** is a non-proteinogenic amino acid characterized by two ethyl groups attached to the alpha-amino group of glycine. This substitution confers unique properties that are leveraged in various scientific applications.

Property	Value	Reference
CAS Number	2566-29-2	[1]
Molecular Formula	C ₆ H ₁₃ NO ₂	[1]
Molecular Weight	131.2 g/mol	[1]
Appearance	White to off-white powder	[1]
Synonyms	Deg-OH, 2-(diethylamino)acetic acid	[1]

Applications in Research and Drug Development

N,N-Diethylglycine is a valuable building block and bioactive molecule in several areas of research:

- Pharmaceutical Development: It serves as a precursor and building block in the synthesis of novel pharmaceutical compounds, contributing to enhanced drug efficacy and stability.[1]
- Biochemical Research: In the field of biochemistry, it is utilized in metabolic studies and as a substrate in enzyme assays to investigate enzyme kinetics and metabolic pathways.[1]
- Drug Delivery: Its ability to improve the solubility and bioavailability of certain drugs makes it a target for research in drug formulation and delivery.[1]
- Neuropharmacology: As a metabolite of the analgesic drug propacetamol, N,N-Diethylglycine has been studied for its effects on glycinergic neurotransmission.[2]

Experimental Protocols

Synthesis of N-Acetyl-diethylglycine Methyl Amide

This protocol details a representative method for the derivatization of N,N-Diethylglycine, a common step in its use as a synthetic building block.

Materials:

- Fmoc-Diethylglycine
- Anhydrous Tetrahydrofuran (THF)
- N-Methylmorpholine (NMM)
- Isobutyl chloroformate
- 2 M Methylamine in THF
- Ethyl acetate (EtOAc)
- 1 M Potassium bisulfate (KHSO₄)

- Saturated sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- 20% Piperidine in Dimethylformamide (DMF)
- Acetic anhydride

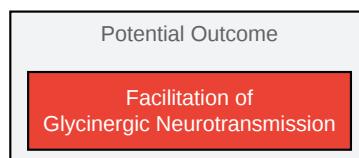
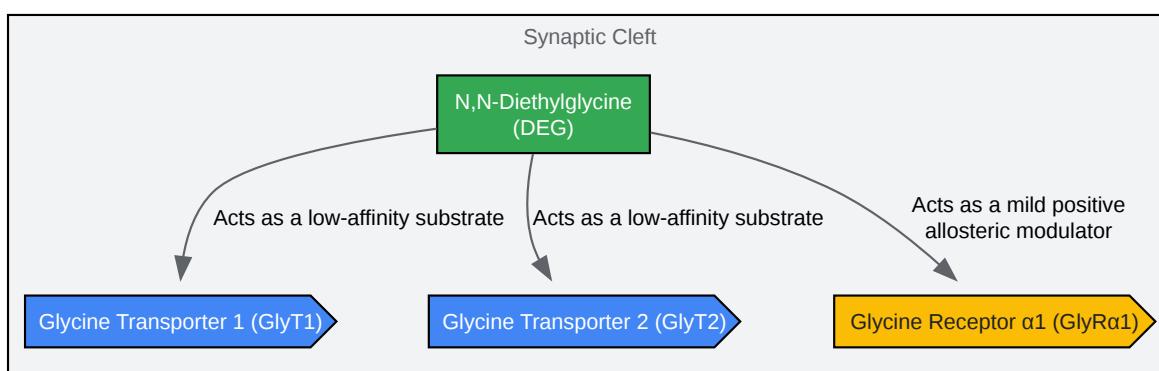
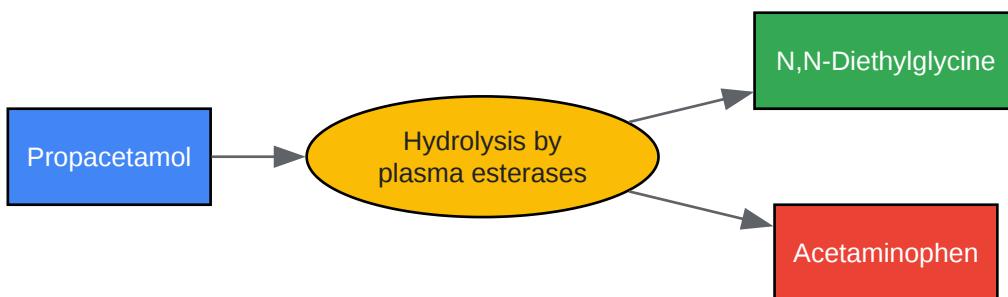
Procedure:

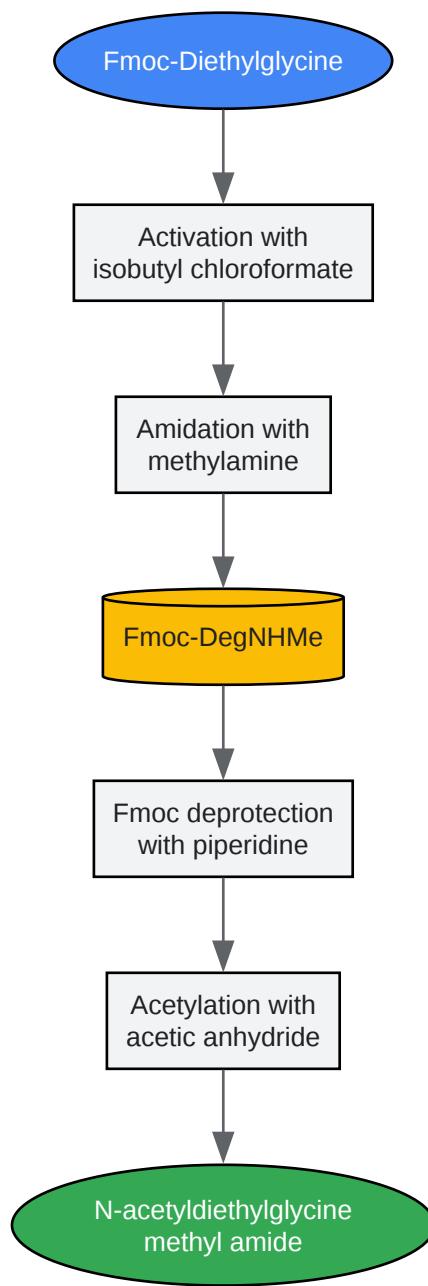
- Dissolve Fmoc-**Diethylglycine** (1.0 g, 2.8 mmol) in 50 mL of anhydrous THF containing NMM (0.62 mL, 5.6 mmol).
- Cool the mixture to -20 °C and add isobutyl chloroformate (0.37 mL, 2.8 mmol) dropwise.
- After 10 minutes, add 3 mL of 2 M methylamine in THF. Allow the reaction mixture to stir overnight, gradually warming to room temperature.
- Filter the solution and remove the solvent under reduced pressure.
- Dissolve the residue in EtOAc and wash sequentially with 1 M aqueous KHSO_4 , saturated aqueous NaHCO_3 , and brine.
- Dry the organic layer over anhydrous Na_2SO_4 and remove the solvent under reduced pressure to yield Fmoc-DegNHMe.
- To remove the Fmoc protecting group, dissolve the solid in 20% v/v piperidine in DMF and stir for 1 hour. Remove the solvent under reduced pressure.
- Dissolve the resulting residue in acetic anhydride and stir overnight.
- Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography to obtain N-acetyl**diethylglycine** methyl amide.

Two-Electrode Voltage Clamp Assay for Glycine Transporter Interaction

This protocol describes the methodology used to study the interaction of **N,N-Diethylglycine** with glycine transporters (GlyTs) expressed in *Xenopus laevis* oocytes.[\[2\]](#)

Materials:




- *Xenopus laevis* oocytes
- cRNA for human GlyT1 or GlyT2
- Two-electrode voltage clamp setup
- Recording solution (e.g., ND96)
- **N,N-Diethylglycine** solutions of varying concentrations


Procedure:

- Prepare *Xenopus laevis* oocytes and inject them with cRNA encoding the glycine transporter of interest (GlyT1 or GlyT2).
- Incubate the oocytes for 3-5 days to allow for protein expression.
- Place an oocyte in the recording chamber of the two-electrode voltage clamp setup and perfuse with the recording solution.
- Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
- Apply solutions of **N,N-Diethylglycine** at various concentrations to the oocyte and record the induced currents.
- Measure the amplitude of the current at each concentration to determine the dose-response relationship and calculate parameters such as the EC₅₀.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key processes involving **N,N-Diethylglycine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to N,N-Diethylglycine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167607#diethylglycine-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com